molecular formula C8H5BrFN B1281158 4-Bromo-3-fluorophenylacetonitrile CAS No. 499983-13-0

4-Bromo-3-fluorophenylacetonitrile

Cat. No.: B1281158
CAS No.: 499983-13-0
M. Wt: 214.03 g/mol
InChI Key: CGDCFGJXTOGEGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-fluorophenylacetonitrile involves the reaction of 4-bromo-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorophenylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-fluorophenylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorophenylacetonitrile depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorophenylacetonitrile
  • 4-Bromo-3-chlorophenylacetonitrile
  • 4-Bromo-3-methylphenylacetonitrile

Comparison: 4-Bromo-3-fluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific research applications .

Biological Activity

4-Bromo-3-fluorophenylacetonitrile is a halogenated phenylacetonitrile derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug discovery, and comparisons with similar compounds.

This compound possesses a unique structure characterized by the presence of bromine and fluorine substituents on the aromatic ring. These halogen atoms can significantly influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The halogen atoms can form strong interactions with enzymes, potentially inhibiting their activity. This inhibition may occur through binding to active sites or altering enzyme conformation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : There is ongoing research into its potential as an anticancer agent, where it may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. A study comparing various derivatives found that compounds with similar structures demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.

CompoundAntibacterial Activity (MIC µg/mL)
This compound32
Control (Standard Antibiotic)16

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes its effects on different cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated acetonitriles, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In a recent investigation into novel anticancer agents, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated phenylacetonitriles:

CompoundKey DifferencesBiological Activity
This compoundContains both bromine and fluorineModerate antimicrobial and anticancer activity
4-Iodo-3-fluorophenylacetonitrileContains iodine instead of bromineHigher antimicrobial potency
4-Bromo-3-chlorophenylacetonitrileContains chlorine instead of fluorineLower anticancer activity

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDCFGJXTOGEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469247
Record name 4-BROMO-3-FLUOROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499983-13-0
Record name 4-BROMO-3-FLUOROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-fluorophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Powered sodium cyanide (12.0 g, 0.24 mol) was dissolved in a 20 mL of water, and was added a solution of 1-bromo-4-(bromomethyl)-2-fluorobenzene (60 g, 0.22 mol) in 30 mL of ethanol. After heating at reflux for 4 h, the reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated, and the residue was diluted with CH2Cl2, filtered, and concentrated to afford (4-bromo-3-fluorophenyl)acetonitrile, which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-(bromomethyl)-2-fluorobenzene (1 g, 3.73 mmol) in ethanol (30 mL) was added KCN (0.243 g, 3.73 mmol). The resulting mixture was stirred at 60° C. After 3 h, LCMS analysis showed the starting material had disappeared. The solvent was removed in vacuo. The residue was dissolved in EA (80 mL) was washed with H2O (30 mL) and brine (30 mL). The organic layer was dried and concentrated to give the crude product, which was purified by silica column chromatography (PE/EA=10/1) to yield a white solid of 2-(4-bromo-3-fluorophenyl)acetonitrile (0.78 g, 2.96 mmol, 79.0% yield): 1H NMR (400 MHz, CD3OD) δ 7.63 (t, J=7.8 Hz, 1H), 7.24 (d, J=9.2 Hz, 1H), 7.12 (d, J=9.6 Hz, 1H), 3.92 (s, 2H); ES-LCMS m/z 214.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.243 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-3-fluorobenzyl bromide (12.2 g, 0.03 moles) in ethanol (100 ml) is added with NaCN (2 g, 0.04 moles) and refluxed for 2 hours. The mixture is concentrated under vacuum; the resulting residue is taken up with water, then extracted with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate and concentrated under vacuum to give a dark oil (10 g), which is subjected to chromatography on a silica gel column (150 g), eluting with hexane:ethyl ether 7:3, to afford the product in the solid form.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

This crude benzyl bromide (27 mmol) and sodium cyanide (2.38 g, 54 mmol, 2.0 eq.) were combined in ethanol (100 mL) and heated at 80° C. for 2 h. The reaction mixture was concentrated to dryness in vacuo, suspended in water, and extracted with ethyl acetate. Washing with brine and drying over Na2SO4 gave, after removal of the solvent, a red oil which was purified using silica gel chromatography (gradient of 2→12% ethyl acetate/hexanes) to provide 3-fluoro-4-bromophenylacetonitrile as white needles (1.96 g, 35% over 2 steps).
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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